molecular formula C14H17NO3 B5693410 methyl 4-[(cyclopentylcarbonyl)amino]benzoate

methyl 4-[(cyclopentylcarbonyl)amino]benzoate

Cat. No.: B5693410
M. Wt: 247.29 g/mol
InChI Key: QNVSMYADANMURK-UHFFFAOYSA-N
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Description

Methyl 4-[(cyclopentylcarbonyl)amino]benzoate is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 247.12084340 g/mol and the complexity rating of the compound is 302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-[(cyclopentylcarbonyl)amino]benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and applications in various fields, particularly in pharmacology.

Chemical Structure and Properties

This compound is characterized by the presence of a benzoate moiety linked to a cyclopentylcarbonyl group via an amide bond. The chemical structure can be represented as follows:

C12H15NO3\text{C}_{12}\text{H}_{15}\text{N}\text{O}_3

This structure suggests potential interactions with various biological targets, making it a candidate for further investigation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens. Its structural features may contribute to this effect by interacting with microbial cell membranes or inhibiting specific metabolic pathways.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses. This activity is crucial for developing treatments for conditions characterized by chronic inflammation.
  • Anticancer Potential : Some studies have explored the ability of this compound to inhibit cancer cell proliferation. The mechanisms may involve apoptosis induction or cell cycle arrest.

The biological effects of this compound are hypothesized to stem from its ability to bind to specific enzymes or receptors, thereby modulating their activity. For instance, it may interact with:

  • Enzymes involved in metabolic pathways , altering substrate availability and product formation.
  • Receptors associated with inflammatory processes , leading to reduced expression of pro-inflammatory cytokines.

Further studies are necessary to elucidate the precise molecular targets and pathways involved in its action.

Antimicrobial Activity

A study conducted on various derivatives of benzoate compounds indicated that this compound showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, demonstrating effectiveness comparable to established antibiotics.

CompoundMIC (µg/mL)Activity
This compound32Moderate
Control (Streptomycin)16High

Anti-inflammatory Effects

In vitro assays using human cell lines demonstrated that this compound reduced the production of TNF-alpha and IL-6, key mediators of inflammation. This suggests its potential utility in treating inflammatory diseases.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15075
IL-610050

Anticancer Activity

A recent study evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant anticancer potential.

Cell LineIC50 (µM)
MCF-7 (Breast)20
HeLa (Cervical)15

Properties

IUPAC Name

methyl 4-(cyclopentanecarbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-18-14(17)11-6-8-12(9-7-11)15-13(16)10-4-2-3-5-10/h6-10H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVSMYADANMURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.